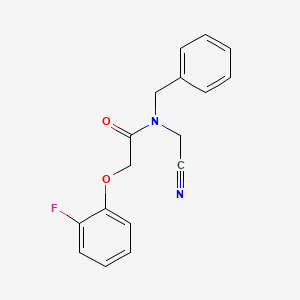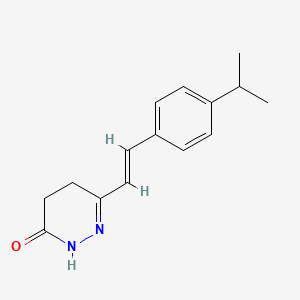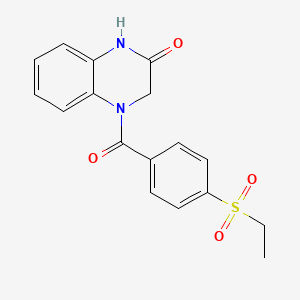![molecular formula C20H21N9OS B2691878 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021061-61-9](/img/structure/B2691878.png)
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
-
Formation of Pyrimidine and Piperazine Intermediates: : The initial step involves the synthesis of pyrimidine and piperazine intermediates. These intermediates are often prepared through nucleophilic substitution reactions, where a pyrimidine derivative reacts with a piperazine derivative under basic conditions .
-
Construction of Pyrazolo[3,4-d]pyrimidine Core: : The next step involves the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through cyclization reactions, where the pyrimidine and piperazine intermediates undergo intramolecular cyclization in the presence of a suitable catalyst .
-
Attachment of Thiophene-2-carboxamide Moiety: : The final step involves the attachment of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine core. This is usually done through amide bond formation reactions, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of the pyrazolo[3,4-d]pyrimidine intermediate in the presence of a coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
-
Batch Reactors: : Large-scale batch reactors are used to carry out the multi-step synthesis. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
-
Continuous Flow Reactors: : Continuous flow reactors are also employed for the industrial production of this compound. These reactors offer advantages such as improved reaction control, higher efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety is oxidized to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be performed on the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, leading to the formation of dihydro derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the piperazine moiety is substituted with other nucleophiles .
Common Reagents and Conditions
-
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions .
-
Substitution: : Nucleophiles such as amines, thiols, and halides are used in substitution reactions .
Major Products
-
Oxidation: : Sulfoxides and sulfones are the major products formed from oxidation reactions .
-
Reduction: : Dihydro derivatives are the major products formed from reduction reactions .
-
Substitution: : Substituted derivatives with various functional groups are the major products formed from substitution reactions .
Scientific Research Applications
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biological studies to investigate its effects on different biological systems .
-
Medicine: : The compound is being explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases .
-
Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
-
Molecular Targets: : The compound targets specific enzymes and receptors in biological systems. For example, it inhibits the activity of certain kinases and enzymes involved in cell signaling pathways .
-
Pathways Involved: : The compound modulates various cellular pathways, including apoptosis, cell proliferation, and inflammation. It affects the expression of genes and proteins involved in these pathways .
Comparison with Similar Compounds
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: : This compound shares structural similarities with the target compound but differs in the presence of the pyrazine and pyridine moieties .
-
4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: : This compound features a naphthyridine core and a nitrophenyl group, making it distinct from the target compound .
-
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: : This compound contains a benzo[e]thiazin core and a chlorophenyl group, which are different from the structural elements of the target compound .
The uniqueness of this compound lies in its combination of pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9OS/c30-19(16-3-1-12-31-16)21-6-7-29-18-15(13-26-29)17(24-14-25-18)27-8-10-28(11-9-27)20-22-4-2-5-23-20/h1-5,12-14H,6-11H2,(H,21,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVELFRYUVJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
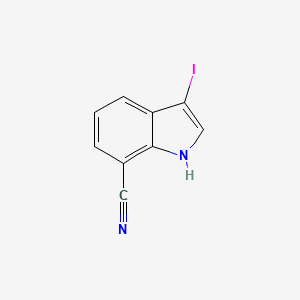
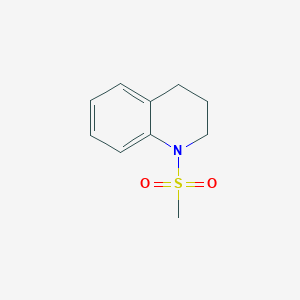
![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)
![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)
amine](/img/structure/B2691807.png)
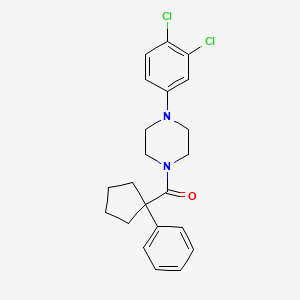
![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)
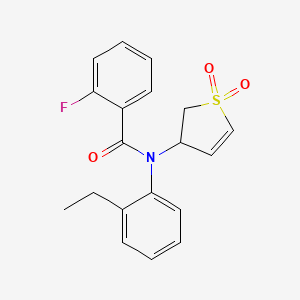
![4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2691813.png)
![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)
